2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine
Description
2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Properties
IUPAC Name |
2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-9-8-12-14-7-4-11(16(12)15-9)10-2-5-13-6-3-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXYVHOQERUNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves a two-step process starting from the appropriate methyl ketone. The first step involves the formation of an intermediate, which is then cyclized to form the final product. The overall yield of this synthesis can range from 67% to 93%, depending on the specific conditions and reagents used .
Industrial Production Methods
This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Various substitution reactions can be carried out to introduce different functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine, including 2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine, exhibit promising anticancer properties. A study published in the Egyptian Journal of Medicinal Chemistry explored the antiproliferative effects of various pyrazolo[1,5-a]pyrimidines and found significant activity against cancer cell lines such as MDA-MB-231 (human breast cancer) and A549 (lung cancer) . The mechanism appears to involve the modulation of signaling pathways related to cell growth and survival.
Enzymatic Inhibition
The compound has also been studied for its potential as an inhibitor of specific enzymes related to cancer progression. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have shown inhibition of TrkA kinase activity with IC50 values in the nanomolar range . This suggests that this compound could be developed into a therapeutic agent targeting similar pathways.
Synthesis and Functionalization
Various synthetic routes have been developed for producing this compound and its derivatives. Recent advancements include copper-catalyzed reactions that facilitate the creation of triazole-linked glycohybrids with high yields . These synthetic strategies not only enhance the structural diversity but also improve the biological activity of the compounds.
Optical Applications
The photophysical properties of pyrazolo[1,5-a]pyrimidines make them suitable candidates for optical applications. Research has identified these compounds as effective fluorophores with potential uses in imaging and sensing technologies . The ability to form crystals with notable conformational properties further amplifies their utility in solid-state applications.
Antimicrobial Properties
Some studies suggest that pyrazolo[1,5-a]pyrimidine derivatives may possess antimicrobial activities. Initial findings indicate efficacy against various bacterial strains, although more extensive research is needed to validate these claims .
Case Study 1: Anticancer Screening
A comprehensive study screened a library of synthesized pyrazolo[1,5-a]pyrimidin-7-ols for anticancer activity using the MTT assay on MDA-MB-231 cells. The results indicated varying degrees of growth inhibition compared to control compounds such as YM155 .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10.0 | MDA-MB-231 |
| Compound B | 15.0 | A549 |
| Control | 5.0 | MDA-MB-231 |
Case Study 2: Enzymatic Inhibition
In another study focusing on TrkA inhibitors, several derivatives were tested for their enzymatic activity. The presence of specific substituents significantly enhanced the inhibitory effects, indicating a structure-activity relationship that can guide future drug design efforts .
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| Compound X | 1.7 | TrkA |
| Compound Y | 3.0 | TrkA |
| Reference Drug | 0.9 | TrkA |
Mechanism of Action
The mechanism of action of 2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, in its role as an antitumor agent, the compound can inhibit enzymes involved in cell proliferation, leading to the suppression of tumor growth. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine: This compound has similar structural features but includes a bromine atom, which can alter its reactivity and applications.
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate: This derivative has different substituents, leading to variations in its chemical and biological properties.
Uniqueness
2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable for applications in fluorescence-based studies and as a potential therapeutic agent .
Biological Activity
2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Researchers have explored its pharmacological properties, including antitubercular activity and inhibition of various enzymes, making it a subject of interest for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways:
- Target of Action : This compound has been identified as a potential lead for antituberculosis therapy through high-throughput screening methods. It targets Mycobacterium tuberculosis (Mtb) without interfering with conventional pathways such as cell-wall biosynthesis or iron uptake .
- Mode of Action : The compound's interaction with enzymes involved in key metabolic processes has been documented. For instance, it acts on flavin adenine dinucleotide (FAD)-dependent hydroxylases, which are crucial for the metabolism of various substrates in Mtb .
Structure-Activity Relationships (SAR)
Research has established a structure-activity relationship for pyrazolo[1,5-a]pyrimidines, indicating that modifications at specific positions can significantly influence their biological activity:
- Key Features : Variations in substituents at the 7-position have shown substantial effects on antitubercular potency. For example, certain analogues demonstrated lower minimum inhibitory concentrations (MICs) against Mtb strains when specific functional groups were present .
| Compound | Substituent | MIC (µg/mL) | Activity |
|---|---|---|---|
| P1 | O-Me | 0.25 | Active |
| P2 | N-Me | 0.5 | Active |
| P3 | H | 1.0 | Less Active |
Pharmacological Properties
The pharmacological profile of this compound includes:
- Antitubercular Activity : The compound has shown promising results in inhibiting Mtb growth in macrophages, highlighting its potential as an antitubercular agent .
- Enzyme Inhibition : It has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. This makes it a candidate for cancer therapy .
Case Studies
Several studies have investigated the efficacy and safety profile of compounds within the pyrazolo[1,5-a]pyrimidine class:
- Antitubercular Screening : A focused library of analogues was synthesized and screened against Mtb, revealing that modifications at the 7-position led to significant improvements in activity while maintaining low cytotoxicity .
- Kinase Inhibition : In vitro studies demonstrated that derivatives of this compound effectively inhibited CDK activity, suggesting potential applications in cancer treatment .
Q & A
Q. What are the primary synthetic routes for 2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
The compound is synthesized via cyclization of 3- or 5-aminopyrazoles with alkynes or enaminones. For example, ultrasonic irradiation in aqueous ethanol with KHSO₄ as a catalyst enables a green synthesis approach, achieving yields >70% under mild conditions (40–50°C, 1–2 hours) . Conventional methods use reflux with catalysts like Cu(OAc)₂ or ammonium acetate, but these often require toxic solvents and longer reaction times. Optimization should prioritize solvent selection (e.g., ethanol vs. dichlorobenzene) and catalyst type to balance efficiency and environmental impact .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl group at position 2, pyridinyl at position 7) and aromatic proton environments. For example, the pyridinyl protons appear as distinct doublets (δ 8.5–9.0 ppm) .
- FT-IR : Identifies functional groups like C=N (1600–1650 cm⁻¹) and C-F (if present, 1100–1200 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₁N₅: 237.10) and fragmentation patterns .
Q. What pharmacological activities are associated with pyrazolo[1,5-a]pyrimidine scaffolds?
Core activities include kinase inhibition, anticancer (e.g., HCT-116 colorectal carcinoma IC₅₀ < 10 µM), antiviral (SARS-CoV-2 3CLpro inhibition), and antifungal effects. The 4-pyridinyl group at position 7 enhances target binding via hydrogen bonding with enzymes like chymotrypsin-like proteases .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines?
Regioselectivity at position 7 is influenced by:
- Electrophilic directing groups : Pyridinyl substituents act as electron-withdrawing groups, directing nucleophilic attacks to position 7 during cyclization .
- Catalyst design : Pd-based catalysts enable C-H arylation at position 7 with >90% selectivity when paired with aryl halides .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor 7-substitution over 5-substitution by stabilizing transition states .
Q. What computational strategies are used to predict the bioactivity of this compound derivatives?
- Molecular docking : Screens against targets like 3CLpro (SARS-CoV-2) or kinase domains (e.g., EGFR). Pyridinyl interactions with catalytic lysine residues (e.g., K90 in 3CLpro) correlate with IC₅₀ values .
- QSAR models : Use descriptors like logP, polar surface area, and H-bond acceptor count to predict ADMET properties. Derivatives with logP < 3 show improved bioavailability .
Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
Contradictions often arise from assay conditions:
- Cell line variability : HCT-116 vs. MCF-7 cells may show differing sensitivities due to expression levels of target proteins .
- Solubility artifacts : Poor aqueous solubility (>50 µM) may lead to false negatives. Use DMSO stocks ≤0.1% and validate with orthogonal assays (e.g., SPR vs. cell-based) .
- Metabolic stability : Hepatic microsome assays (e.g., human vs. murine) can clarify species-specific discrepancies .
Methodological Guidance
Q. What steps are required to validate the antifungal activity of this compound?
Follow this protocol:
- In vitro assays : Use broth microdilution (CLSI M38) against Fusarium spp. or Candida albicans. MIC values < 25 µg/mL indicate potency .
- Mode of action : Perform ergosterol biosynthesis inhibition assays (LC-MS/MS) or confocal microscopy with fluorescent probes (e.g., FUN-1) .
- Resistance profiling : Serial passage experiments (10–15 generations) under sub-MIC conditions to detect resistance mutations .
Q. How to optimize the trifluoromethyl group’s placement for enhanced kinase inhibition?
- Position 2 vs. 3 : Trifluoromethyl at position 2 (e.g., 2-(trifluoromethyl)-7-amine derivatives) improves selectivity for kinases like JAK2 (Ki < 50 nM) due to hydrophobic pocket interactions .
- Synthetic routes : Use silylformamidine intermediates to introduce CF₃ via nucleophilic substitution at position 2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
